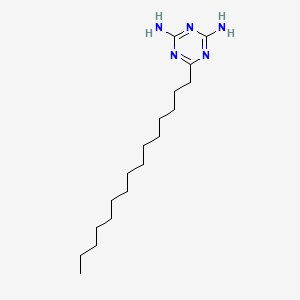

6-Pentadecyl-1,3,5-triazine-2,4-diamine

Description

Contextualization of the 1,3,5-Triazine (B166579) Scaffold in Chemical Science

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This nitrogen-rich core imparts a set of unique chemical properties, including thermal stability, and serves as a versatile scaffold in a multitude of scientific and industrial applications. The symmetrical arrangement of nitrogen atoms creates a planar structure with a distinct electronic character.

Derivatives of 1,3,5-triazine are ubiquitous and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are integral to the development of therapeutic agents, exhibiting properties that are antimicrobial, anticancer, antiviral, and anti-inflammatory. In materials science, the triazine ring is a fundamental building block for the synthesis of polymers, dyes, and lubricants. The ability to substitute various functional groups at the carbon positions of the triazine ring allows for the fine-tuning of its chemical and physical properties, making it a privileged scaffold for creating diverse molecular architectures.

Significance of Alkyl-Substituted 1,3,5-Triazines in Contemporary Research

The introduction of alkyl substituents onto the 1,3,5-triazine core significantly modifies the molecule's characteristics. Long alkyl chains, such as the pentadecyl group, introduce a pronounced hydrophobic (lipophilic) character to the otherwise polar triazine structure. This dual nature, known as amphiphilicity, is a key driver of research interest.

The length of the alkyl chain plays a crucial role in determining the physical properties of the molecule, such as its solubility, melting point, and self-assembly behavior. nih.gov Long-chain alkyl-substituted triazines are investigated for their potential to form organized molecular structures, such as monolayers and liquid crystals. These properties are relevant for applications in surface science, nanotechnology, and the development of advanced materials. Furthermore, lipophilicity is a critical parameter in drug design, as it influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. mdpi.comresearchgate.netnih.gov The presence of a long alkyl chain can enhance the interaction of the molecule with biological membranes and hydrophobic protein pockets.

Scope and Rationale for Research on 6-Pentadecyl-1,3,5-triazine-2,4-diamine Systems

Specific academic research focused solely on this compound is limited in publicly accessible literature. However, the rationale for investigating this compound can be inferred from studies on analogous long-chain alkyl-substituted 2,4-diamino-1,3,5-triazines. The primary motivation for research into this system lies in the unique combination of its molecular components.

The 2,4-diamino substitution on the triazine ring provides hydrogen bond donor and acceptor sites, enabling the formation of predictable and stable intermolecular networks through hydrogen bonding. This is a well-established motif in supramolecular chemistry. When combined with the long pentadecyl tail, which promotes van der Waals interactions and hydrophobic packing, the molecule becomes an ideal candidate for the bottom-up construction of complex, self-assembled materials.

Therefore, the scope of research on this compound systems is likely centered on materials science and supramolecular chemistry. Potential research directions include its use as:

Gelling agents: The self-assembly properties may allow it to form supramolecular gels in specific solvents. nih.gov

Surface modifiers: Its amphiphilic nature could be exploited to alter the properties of surfaces, for example, in creating hydrophobic coatings.

Building blocks for liquid crystals: The rod-like shape of the molecule is conducive to the formation of liquid crystalline phases.

Corrosion inhibitors: Molecules with long alkyl chains and nitrogen-containing head groups have been shown to be effective corrosion inhibitors by forming a protective film on metal surfaces. researchgate.net

The study of this compound and its homologues contributes to a fundamental understanding of how molecular structure dictates macroscopic properties in self-assembling systems.

Data Tables

Physicochemical Properties

The following table outlines some predicted and computed physicochemical properties for this compound and its close analogue, 6-Heptadecyl-1,3,5-triazine-2,4-diamine.

| Property | This compound | 6-Heptadecyl-1,3,5-triazine-2,4-diamine |

| CAS Number | 37623-51-1 alfa-chemistry.com | 2533-20-2 nih.gov |

| Molecular Formula | C₁₈H₃₅N₅ alfa-chemistry.com | C₂₀H₃₉N₅ nih.gov |

| Molecular Weight | 321.50 g/mol alfa-chemistry.com | 349.6 g/mol nih.gov |

| Boiling Point (Predicted) | 515.8 °C at 760 mmHg alfa-chemistry.com | Not Available |

| Flash Point (Predicted) | 298.6 °C alfa-chemistry.com | Not Available |

| Density (Predicted) | 1.001 g/cm³ alfa-chemistry.com | Not Available |

| XLogP3 (Computed) | Not Available | 8.1 nih.gov |

Note: Data for this compound is based on predictions from Alfa Chemistry. alfa-chemistry.com Data for 6-Heptadecyl-1,3,5-triazine-2,4-diamine is from PubChem and is computationally generated. nih.gov

Structure

3D Structure

Properties

CAS No. |

37623-51-1 |

|---|---|

Molecular Formula |

C18H35N5 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

6-pentadecyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(19)23-18(20)22-16/h2-15H2,1H3,(H4,19,20,21,22,23) |

InChI Key |

JZSZJXLPSQTWSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Pentadecyl 1,3,5 Triazine 2,4 Diamine

Fundamental Reaction Mechanisms of the 1,3,5-Triazine (B166579) Core

The 1,3,5-triazine (or s-triazine) ring is an aromatic heterocycle characterized by three nitrogen atoms replacing carbon-hydrogen units of a benzene (B151609) ring. This substitution results in a significant reduction in resonance energy compared to benzene, rendering the ring electron-deficient. nih.gov Consequently, the triazine core is highly susceptible to nucleophilic attack, while being generally resistant to electrophilic substitution. nih.gov

Nucleophilic Aromatic Substitution on Triazine Rings

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of the 1,3,5-triazine system. nih.gov The electron-withdrawing nature of the ring nitrogen atoms activates the carbon atoms toward attack by nucleophiles. A classic example illustrating this reactivity is the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.

The substitution process is highly controllable, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature and stoichiometry. nih.gov

Key Features of SNAr on Triazine Rings:

Stepwise Substitution: The displacement of leaving groups (like chloride) occurs sequentially.

Temperature Dependence: The first substitution can often be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third requiring elevated temperatures.

Nucleophile Reactivity: The reaction is versatile, accommodating a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov

| Substitution Step | Typical Reaction Temperature | Example Nucleophile |

|---|---|---|

| First Substitution | 0–5 °C | R-NH₂ |

| Second Substitution | Room Temperature (20–25 °C) | R'-OH |

| Third Substitution | Elevated (50–100 °C) | R''-SH |

Rearrangement Processes and Tautomerism

Amino-substituted 1,3,5-triazines, such as 6-pentadecyl-1,3,5-triazine-2,4-diamine, can exhibit tautomerism, a phenomenon involving the migration of a proton. The most common form is amino-imino tautomerism, where the compound exists in equilibrium between an amino form (with an exocyclic C-N single bond) and an imino form (with an exocyclic C=N double bond and a protonated ring nitrogen).

Figure 1: General representation of amino-imino tautomerism in a 2,4-diamino-1,3,5-triazine.

The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and temperature. While the amino form is generally predominant, the existence of multiple tautomers can be significant. chim.it Dynamic NMR spectroscopy is a key technique used to study these exchange processes, with variable temperature experiments allowing for the calculation of the activation energy for rotation around the amino-triazine bond. rsc.orgresearchgate.net In the solid state, X-ray crystallography has confirmed that the diaminotriazine tautomer is typically the observed form. chim.it

Influence of the Pentadecyl Chain on Reactivity and Selectivity

Solubility and Reaction Media: The long, nonpolar pentadecyl tail renders the molecule highly lipophilic. This dictates its solubility, making it soluble in non-polar organic solvents and virtually insoluble in aqueous media. Consequently, any chemical transformations involving the triazine core must be conducted in compatible organic solvents, which can affect reaction kinetics and equilibrium positions compared to reactions in polar solvents.

Steric Hindrance: The bulky pentadecyl group can create steric hindrance around the triazine ring. libretexts.orgyoutube.com This can influence the regioselectivity of reactions by sterically shielding the adjacent ring nitrogen atoms and deflecting the approach of incoming reagents. For example, in reactions involving the amino groups, the pentadecyl chain may hinder the approach of large electrophiles, favoring reaction at the more accessible amino group. Studies on other substituted aromatic systems have shown that increasing the size of an alkyl substituent makes reactions at the adjacent (ortho) positions more difficult. libretexts.org

Amphiphilic Self-Assembly: The molecule possesses an amphiphilic character, with a polar, hydrogen-bonding head (the diamino-triazine ring) and a long, nonpolar tail (the pentadecyl chain). In certain solvents or at interfaces, these molecules can self-assemble into supramolecular structures such as micelles or vesicles. rsc.orgacs.orgnih.gov This aggregation can encapsulate the reactive triazine core within a nonpolar interior, effectively masking it from reactants in the bulk solution and thereby reducing its apparent reactivity. acs.org

Intramolecular and Intermolecular Interaction Dynamics

The structure and properties of this compound in condensed phases are dominated by a network of non-covalent interactions.

Intermolecular Interactions: The most significant intermolecular force is the hydrogen bonding facilitated by the 2,4-diamino substituents. The amino groups (N-H) are excellent hydrogen bond donors, while the ring nitrogen atoms are effective hydrogen bond acceptors. This leads to the formation of robust, self-complementary hydrogen-bonded motifs. X-ray diffraction studies of related 2,4-diamino-6-substituted-1,3,5-triazines have revealed the formation of extended supramolecular architectures, such as tapes or rosette layers, linked by networks of N-H···N hydrogen bonds. chim.itrsc.orgnih.govresearchgate.net These strong, directional interactions in the polar domain are contrasted by the weaker, non-directional van der Waals forces between the pentadecyl chains in the nonpolar domains. This interplay drives the self-assembly into ordered solid-state structures.

Intramolecular Interactions: Due to the flexibility of the long alkyl chain, intramolecular interactions between the pentadecyl group and the triazine ring are possible. These would primarily be weak van der Waals forces. While spectroscopic studies on similar long-chain triazines have focused on intermolecular phenomena, the potential for the chain to fold back and interact with the π-system of the ring (CH-π interactions) cannot be entirely ruled out, though such conformations are likely to be transient and less significant than the powerful intermolecular hydrogen bonding.

| Interaction Type | Participating Groups | Relative Strength | Structural Influence |

|---|---|---|---|

| Intermolecular H-Bonding | -NH₂ (donor) and Ring N (acceptor) | Strong | Forms tapes, sheets, and 3D networks; directs crystal packing. chim.itrsc.org |

| Intermolecular van der Waals | Pentadecyl chains | Weak | Promotes packing of nonpolar domains. |

| Intramolecular van der Waals | Pentadecyl chain and triazine ring | Very Weak | Minor influence on conformation. |

Derivatization and Functionalization Strategies for 6 Pentadecyl 1,3,5 Triazine 2,4 Diamine

Synthesis of Novel Alkyl and Aryl Triazine Derivatives

The synthesis of novel derivatives of 6-Pentadecyl-1,3,5-triazine-2,4-diamine involves modifying the triazine core to introduce various alkyl and aryl substituents. These modifications are crucial for altering the compound's physical and chemical properties. A common and efficient approach for synthesizing 2,4-diamino-1,3,5-triazine derivatives is through the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation. rsc.orgresearchgate.net This method is considered a green chemistry procedure because it significantly reduces the use of solvents, shortens reaction times, and simplifies the work-up process. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a highly valuable technique for preparing 1,3,5-triazines. nih.gov For instance, a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines has been successfully used to generate a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.govrsc.org This method involves a condensation reaction in the presence of hydrochloric acid, followed by a base-promoted rearrangement and dehydrogenative aromatization to yield the final products. rsc.org Such synthetic strategies offer a versatile and convenient pathway for creating a diverse range of triazine derivatives. nih.gov

Another established two-step synthesis method has been employed to produce various 6-aryl-2,4-diamino-1,3,5-triazines, achieving yields from 16% to 86%. ijpras.com This process begins with the microwave-assisted synthesis of biguanide (B1667054) intermediates, which are then cyclized to form the triazine ring. ijpras.com The ease of substitution on the triazine ring, particularly when starting from cyanuric chloride, allows for the introduction of a wide variety of nucleophiles, enabling the creation of both symmetrical and nonsymmetrical 1,3,5-triazines. chim.it

Table 1: Synthesis Strategies for 2,4-Diamino-1,3,5-Triazine Derivatives

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Dicyandiamide, Nitriles | Microwave irradiation, reduced solvent | Green procedure, short reaction time, simple work-up rsc.orgresearchgate.net |

| One-Pot Three-Component Reaction | Cyanoguanidine, Aromatic Aldehydes, Arylamines | Microwave irradiation, HCl, Base | Convenient, suitable for library generation nih.govrsc.org |

Covalent Functionalization for Advanced Applications

Covalent functionalization of the this compound scaffold is essential for its integration into advanced materials and systems. The 1,3,5-triazine (B166579) ring serves as an exceptional molecular fragment that can be readily modified. chim.it A cornerstone reagent for this purpose is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chloro substituents can be displaced with ease by various nucleophiles such as alcohols, amines, and thiols. chim.itresearchgate.net This sequential nucleophilic aromatic substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazines, providing a powerful tool for covalent functionalization. chim.itresearchgate.net

The development of novel and practical methods for constructing functionalized 1,3,5-triazines is highly desirable due to their wide range of applications. nih.gov One such approach involves the selective synthesis of N-( rsc.orgnih.govijpras.comtriazine-2-yl) α-ketoamides and N-( rsc.orgnih.govijpras.comtriazine-2-yl) amides from ketones and 2-amino rsc.orgnih.govijpras.comtriazines. nih.gov This transformation proceeds under mild conditions via oxidation and oxidative C-C bond cleavage, offering good functional group tolerance and chemoselectivity. nih.gov Such reactions provide a valuable method for covalently attaching functional groups to the amino positions of the triazine core, which can be used to link the molecule to polymers, surfaces, or other molecular entities for advanced applications.

Supramolecular Assembly and Self-Association Studies of Triazine Systems

The 1,3,5-triazine core is a fundamental building block in supramolecular chemistry, largely due to its capacity for forming multiple, specific intermolecular interactions. researchgate.netrsc.org The 2,4-diamino-substituted triazines, such as this compound, are particularly noted for their ability to self-assemble through multiple hydrogen bonds. researchgate.net

The primary interaction driving the self-association of these molecules is the formation of double N–H---N hydrogen bonds between the amino groups of one molecule and the ring nitrogen atoms of a neighboring molecule. chim.it These interactions are robust and directional, leading to the formation of well-defined supramolecular structures. chim.it The specific patterns of these hydrogen bonds can vary depending on the nature of the substituent at the 6-position of the triazine ring. rsc.orgchim.it

Table 2: Supramolecular Structures in Triazine Systems

| Interaction Type | Resulting Assembly | Description |

|---|---|---|

| N–H---N Hydrogen Bonds | Ribbons, Sheets | Molecules connect through double hydrogen bonds to form extended 1D or 2D structures. chim.it |

| N–H---N Hydrogen Bonds | 3D Networks | Ribbons are further connected by remaining hydrogen bonds into a three-dimensional network. chim.it |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 6-Pentadecyl-1,3,5-triazine-2,4-diamine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pentadecyl chain and the amine groups on the triazine ring. The long alkyl chain would exhibit a series of overlapping multiplets in the upfield region (approximately 0.8-1.6 ppm). The terminal methyl (CH₃) group would likely appear as a triplet around 0.88 ppm. The methylene (B1212753) (CH₂) group adjacent to the triazine ring would be deshielded and is expected to resonate further downfield. The protons of the primary amine (-NH₂) groups would appear as a broad signal, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbons of the triazine ring are expected to appear in the highly deshielded region of the spectrum (around 165-170 ppm). The carbons of the pentadecyl chain would produce a series of signals in the aliphatic region (approximately 14-32 ppm). The chemical shifts would allow for the differentiation of the individual carbons along the chain.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Triazine Ring Carbons | - | ~165-170 |

| -NH₂ | Broad signal | - |

| -CH₂- (adjacent to triazine) | Downfield multiplet | ~35-40 |

| -(CH₂)₁₃- | ~1.2-1.6 (complex multiplet) | ~22-32 |

| -CH₃ | ~0.88 (triplet) | ~14 |

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds.

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H bonds of the amine groups, the C-H bonds of the alkyl chain, and the C=N and C-N bonds of the triazine ring.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3100-3500 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=N (Triazine Ring) | Stretching | 1500-1650 |

| C-N (Triazine Ring) | Stretching | 1350-1450 |

| C-H (Alkyl) | Bending | 1375-1470 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₈H₃₅N₅), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would also provide structural information, likely showing losses of fragments from the pentadecyl chain.

| Parameter | Value |

| Molecular Formula | C₁₈H₃₅N₅ |

| Theoretical Monoisotopic Mass | 321.2892 Da |

| Expected [M+H]⁺ | 322.2965 Da |

X-ray Diffraction (XRD) for Crystalline Structure and Intermolecular Interactions

X-ray Diffraction (XRD) is the primary method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis of this compound would reveal detailed information about its crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This data would also elucidate intermolecular interactions, such as hydrogen bonding between the amine groups and van der Waals forces from the long alkyl chains, which govern the packing of the molecules in the solid state. Powder XRD could be used to analyze the crystallinity and phase purity of a bulk sample. While specific crystal structure data for this compound is not available, studies on similar triazine derivatives often reveal extensive hydrogen-bonding networks. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, providing a confirmation of the compound's purity and elemental composition.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 67.24% |

| Hydrogen (H) | 10.97% |

| Nitrogen (N) | 21.79% |

Surface Characterization Techniques (e.g., XPS) for Material Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be particularly useful for analyzing thin films or surface-modified materials. The high-resolution XPS spectra would show distinct peaks for C 1s, N 1s, and O 1s (if any surface oxidation is present). The N 1s spectrum would be of particular interest, as it could potentially resolve the different nitrogen environments within the triazine ring and the amine groups. Analysis of nitrogen-containing heterocycles by XPS can provide valuable information on the chemical bonding states. nih.govnih.gov

The following table provides the expected binding energy ranges for the core-level spectra.

| Core Level | Expected Binding Energy (eV) | Corresponding Functional Group |

| C 1s | ~284.8 | C-C, C-H (Alkyl chain) |

| C 1s | ~286-287 | C-N (Triazine ring) |

| N 1s | ~398-400 | C-N=C (Triazine ring), -NH₂ |

Computational Chemistry and Theoretical Modeling of 6 Pentadecyl 1,3,5 Triazine 2,4 Diamine

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data for various compounds, including 1,3,5-triazine (B166579) derivatives. mdpi.comtcu.eduresearchgate.net

For 6-Pentadecyl-1,3,5-triazine-2,4-diamine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict key electronic parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. Other properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can also be calculated to understand the charge distribution and reactive sites within the molecule. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the vertical excitation energies, one can estimate the absorption maxima (λmax) which correspond to electronic transitions between molecular orbitals. researchgate.net Similarly, DFT can be used to compute vibrational frequencies, which aids in the interpretation of experimental Infrared (IR) and Raman spectra. researchgate.net

Table 1: Predicted Electronic and Spectroscopic Properties of this compound using DFT (Note: The following data are illustrative examples based on typical DFT calculations for similar molecules and are not experimentally verified for this specific compound.)

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.1 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.1 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |

| Predicted λmax (UV-Vis) | 275 nm | TD-DFT/B3LYP/6-311++G(d,p) |

| Key IR Frequencies | ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch) | B3LYP/6-311++G(d,p) |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule and then using statistical methods, such as multiple linear regression (MLR), to create a predictive equation. nih.govresearchgate.net

For a molecule like this compound, a QSPR study could be developed to predict properties that are influenced by its amphiphilic nature, such as lipophilicity (logP), solubility, or its performance as a surfactant. The long pentadecyl chain would significantly contribute to descriptors related to molecular size, surface area, and hydrophobicity, while the diamino-triazine head would influence polar and hydrogen-bonding descriptors.

The process involves:

Creating a dataset of similar triazine derivatives with known experimental values for the property of interest.

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical techniques to select the most relevant descriptors and build a regression model.

Validating the model's predictive power using internal and external validation sets. nih.gov

A hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) might take the form of the equation below, where descriptors could include molecular weight (MW), solvent-accessible surface area (SASA), and the number of hydrogen bond donors (HBD).

Table 2: Illustrative QSPR Model for Predicting Lipophilicity (logP) (Note: This is a hypothetical model for demonstration purposes.)

| Property | Model Equation | Statistical Parameters |

| Lipophilicity (logP) | logP = 0.02 * (MW) + 0.01 * (SASA) - 0.5 * (HBD) - 2.5 | R² = 0.92, Q² = 0.85 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the long pentadecyl chain and for studying how the molecule interacts with itself and with other molecules in different environments (e.g., in solution or at an interface). acs.orgpitt.edu

Conformational Analysis: The pentadecyl chain can adopt a vast number of conformations due to rotation around its single bonds. MD simulations can sample these conformations, providing insights into the chain's flexibility, its average end-to-end distance, and its tendency to fold or remain extended in various solvents. researchgate.netacs.org This is crucial for understanding how the molecule packs in the solid state or behaves at an interface.

Intermolecular Interactions: The 2,4-diamine-1,3,5-triazine portion of the molecule is capable of forming strong intermolecular hydrogen bonds via its amino groups and the ring nitrogen atoms. scielo.org.za MD simulations can elucidate the specific patterns and dynamics of these hydrogen bonds, which govern the self-assembly of the molecules into larger structures. scielo.org.za Simulations can also model the interactions between the hydrophobic alkyl chains (van der Waals forces) and how the molecule interacts with solvent molecules. mdpi.com This information is vital for understanding its properties in condensed phases.

Table 3: Potential Intermolecular Interactions of this compound Studied by MD Simulations (Note: This table presents the types of interactions that would be expected and analyzed in a typical MD study.)

| Interaction Type | Interacting Groups | Typical Energy Range (kcal/mol) | Significance |

| Hydrogen Bonding | Amino (N-H) --- Ring Nitrogen (N) | 3 - 8 | Governs self-assembly and crystal packing |

| van der Waals | Pentadecyl chain --- Pentadecyl chain | 0.5 - 2 | Drives aggregation of hydrophobic tails |

| Solvophobic/Hydrophobic | Pentadecyl chain with non-polar solvent | Variable | Influences solubility and micelle formation |

| Solvophilic | Diamino-triazine head with polar solvent | Variable | Affects solubility and orientation at interfaces |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides essential tools for elucidating reaction mechanisms, identifying intermediate structures, and calculating the energy barriers associated with chemical transformations. For this compound, these methods can be applied to understand both its synthesis and its potential reactions.

Reaction Pathway Analysis: The synthesis of 1,3,5-triazines often involves the cyclotrimerization of nitriles or condensation reactions. nih.govresearchgate.netacs.org Theoretical modeling can map out the step-by-step mechanism of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. acs.org This helps in understanding the feasibility of a proposed mechanism and identifying the rate-determining step. acs.org

Transition State Modeling: A transition state is the highest energy point along a reaction coordinate. Locating the exact geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate. Computational methods can search for and optimize transition state structures. For example, in the formation of the triazine ring, modeling could identify the transition state for the final ring-closing step, providing insight into the conditions required for the reaction to proceed efficiently. nih.govresearchgate.net

Table 4: Hypothetical Calculated Activation Energies for a Key Step in Triazine Synthesis (Note: These values are illustrative and would be calculated using methods like DFT for a specific proposed reaction mechanism.)

| Reaction Step | Reactants | Products | Transition State | Calculated Activation Energy (kcal/mol) |

| Ring Closure | Open-chain intermediate | Dihydrotriazine intermediate | TS_ring_closure | 25 |

| Aromatization | Dihydrotriazine intermediate | 1,3,5-triazine ring | TS_aromatization | 15 |

Applications of 6 Pentadecyl 1,3,5 Triazine 2,4 Diamine in Advanced Materials Science

Polymer Chemistry and Polymer Network Integration

The integration of 6-Pentadecyl-1,3,5-triazine-2,4-diamine into polymer systems can significantly enhance their performance and durability. Its bifunctional nature, stemming from the reactive diamino groups and the property-modifying pentadecyl chain, allows it to play multiple roles within a polymer matrix.

Role as Crosslinking Agents in Polymeric Systems

The 2,4-diamino substitution on the 1,3,5-triazine (B166579) ring provides reactive sites that can participate in crosslinking reactions. The amino groups can react with various functional groups present in polymer chains, such as epoxides, isocyanates, or carboxylic acids, to form a stable, three-dimensional polymer network. This covalent integration leads to thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance.

The reactivity of the amino groups on the triazine ring is a key factor in its function as a crosslinking agent. While the specific reactivity of this compound is not extensively documented, the general reactivity of amino-s-triazines suggests they can be effective in curing processes. uni-muenchen.denih.gov The long pentadecyl chain, while not directly involved in the crosslinking reaction, acts as an internal plasticizer, which can influence the flexibility and toughness of the resulting crosslinked polymer. This is in contrast to more rigid crosslinking agents that can lead to brittle materials.

Incorporation as UV Absorbers and Stabilizers in Polymers

The 1,3,5-triazine ring is a well-known chromophore that exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. sarex.com This intrinsic property allows this compound to function as a UV absorber, protecting the host polymer from photodegradation. Upon absorbing harmful UV radiation, the triazine ring dissipates the energy through non-destructive pathways, preventing the formation of free radicals that would otherwise lead to chain scission and loss of mechanical properties in the polymer. sarex.com

Furthermore, the presence of the long C15 pentadecyl chain significantly enhances its role as a stabilizer. A major challenge with polymer additives is their tendency to migrate to the surface and leach out over time, a phenomenon known as "blooming." The long, non-polar pentadecyl tail improves the compatibility and solubility of the triazine compound within non-polar polymer matrices such as polyolefins (polyethylene, polypropylene). researchgate.net This enhanced compatibility ensures a more uniform distribution of the stabilizer throughout the polymer and reduces its migration, leading to long-term UV protection.

Impact on Polymer Solubility, Processability, and Thermal Stability

The incorporation of this compound can have a profound impact on the physical properties of polymers. The long alkyl chain acts as a molecular lubricant, which can improve the processability of the polymer by reducing its melt viscosity. frontiersin.orgnih.gov This facilitates easier molding and extrusion of the polymer composite.

The long pentadecyl side chain can also influence the solubility of the polymer. In general, the presence of long alkyl side chains tends to decrease the solubility of small molecule acceptors in common solvents, which can affect the preparation of polymer blends. nih.gov However, within the polymer matrix itself, it can disrupt chain packing and increase free volume, potentially altering the solubility parameters of the final material.

Table 1: Predicted Impact of this compound on Polymer Properties

| Property | Predicted Effect | Rationale |

| Solubility | Decreased in polar solvents, Increased compatibility in non-polar polymers | The long C15 alkyl chain is hydrophobic, reducing solubility in polar media but enhancing it in non-polar polymer matrices. nih.gov |

| Processability | Improved | The pentadecyl chain acts as an internal plasticizer, reducing melt viscosity and facilitating easier processing. frontiersin.orgnih.gov |

| Thermal Stability | Increased | The inherent high thermal stability of the 1,3,5-triazine ring contributes to the overall thermal resistance of the composite material. researchgate.netnih.gov |

| UV Resistance | Significantly Increased | The triazine ring acts as a UV absorber, while the pentadecyl chain prevents leaching of the additive, ensuring long-term protection. sarex.com |

Nanomaterial Synthesis and Hybrid Systems

The amphiphilic nature of this compound, possessing a polar, hydrogen-bonding head group (diamino-triazine) and a long, non-polar tail (pentadecyl), makes it an ideal candidate for the bottom-up synthesis of novel nanomaterials and functional nanoarchitectures through self-assembly.

Triazine-Incorporated Nanoparticles for Material Engineering

Amphiphilic molecules can spontaneously self-assemble in solution to form various nanostructures, such as micelles, vesicles, and nanoparticles. nih.gov The synthesis of nanoparticles using amphiphilic triazine derivatives has been explored, where the triazine core provides functionality and the hydrophobic tails drive the assembly process. nih.govscispace.comnih.gov

In the case of this compound, when dispersed in a polar solvent like water, the hydrophobic pentadecyl chains would tend to aggregate to minimize their contact with water, while the hydrophilic diamino-triazine heads would remain exposed to the aqueous phase. This process can lead to the formation of stable nanoparticles. These nanoparticles could serve as nanocarriers for hydrophobic drugs or as building blocks for creating more complex materials. The triazine core within these nanoparticles can be further functionalized or used to coordinate with metal ions, opening possibilities for creating hybrid organic-inorganic nanomaterials with catalytic or electronic applications. sapub.org

Design of Functional Nanoarchitectures

The design of functional nanoarchitectures relies on the precise control of intermolecular interactions. The 2,4-diamino-1,3,5-triazine unit is a well-established motif in supramolecular chemistry, known for its ability to form robust and predictable hydrogen-bonding networks. chim.itresearchgate.netresearchgate.net The two amino groups can act as hydrogen bond donors, while the ring nitrogen atoms can act as hydrogen bond acceptors.

This hydrogen-bonding capability, combined with the van der Waals interactions between the long pentadecyl chains, can direct the self-assembly of this compound into highly ordered two- and three-dimensional structures. chim.it For instance, on a solid substrate, it could form self-assembled monolayers (SAMs) with the pentadecyl chains oriented away from the surface. In solution, it could form structures like rosette nanotubes or layered sheets, driven by the complementary hydrogen bonding between the triazine rings. researchgate.net These nanoarchitectures could find applications in molecular electronics, sensing, and the development of "smart" surfaces with tunable properties. The supramolecular chemistry of 1,3,5-triazine oligomers has been shown to create interesting molecular recognition and self-assembly characteristics. rsc.orgrsc.orgnih.gov

Table 2: Supramolecular Interactions Driving Nano-architectures of this compound

| Interaction Type | Molecular Origin | Resulting Structure |

| Hydrogen Bonding | N-H groups (donors) on the amino substituents and ring N atoms (acceptors) of the triazine core. chim.itresearchgate.net | Formation of dimers, ribbons, sheets, and rosette motifs. researchgate.net |

| Van der Waals Forces | Interdigitation and packing of the long C15 pentadecyl chains. rsc.org | Stabilization of layered structures and compact nanoparticle cores. |

| π-π Stacking | Interaction between the electron-deficient triazine rings. researchgate.net | Contributes to the stability of columnar or layered assemblies. |

| Hydrophobic Effect | Segregation of the non-polar pentadecyl tails from polar solvents. nih.gov | Drives the formation of micelles and vesicles in aqueous media. |

Development of Advanced Composites and Functional Coatings

The incorporation of this compound into polymer matrices and surface coatings leverages both the reactivity of the triazine ring and the physical properties imparted by the long alkyl chain. The diamino-triazine moiety can participate in cross-linking reactions, similar to related compounds like benzoguanamine, which is used in thermosetting resins and baking enamels to enhance durability and stability. haz-map.com

The pentadecyl group plays a crucial role as a modifying agent. In composites, it can act as an internal lubricant or a compatibilizer between organic polymers and inorganic fillers. Its long hydrocarbon chain enhances the hydrophobicity of surfaces, leading to the development of water-repellent and anti-corrosion coatings. The self-assembly properties of the molecule can be used to create structured coatings with tailored surface roughness and wetting properties. For instance, derivatives of 2,4-diamino-1,3,5-triazine are known to be used in daylight fluorescent paints to improve weather resistance, a principle that can be extended to the pentadecyl variant for creating robust, long-lasting functional coatings. haz-map.com

Research findings indicate that the triazine core contributes to thermal stability, while the pentadecyl tail can improve adhesion to nonpolar substrates and provide a barrier against moisture. This dual functionality allows for the creation of multifunctional coatings that offer both protection and enhanced surface properties.

| Component Moiety | Property | Application/Effect | Reference |

|---|---|---|---|

| 2,4-Diamine-1,3,5-triazine Headgroup | Hydrogen bonding, cross-linking capability, thermal stability | Matrix reinforcement, improved durability in thermosetting resins | haz-map.com |

| Pentadecyl Chain (Tail) | Hydrophobicity, van der Waals interactions | Water repellency, corrosion resistance, internal lubrication | General Chemical Principles |

| Amphiphilic Molecule (Overall) | Self-assembly, surface activity | Compatibilizer in polymer blends, structured functional coatings | haz-map.com |

Supramolecular Materials Engineering

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, and this compound is an exemplary building block for this purpose. The 1,3,5-triazine ring is a well-established synthon in supramolecular chemistry, capable of forming a variety of intermolecular bonds. chim.it The 2,4-diamino substitution pattern is particularly effective at creating robust, predictable hydrogen-bonding networks.

The diamino-triazine headgroup can form strong, directional N-H···N hydrogen bonds with other triazine molecules. This interaction leads to the self-assembly of well-defined structures such as tapes, ribbons, or rosette layers. rsc.org The presence of the long, flexible pentadecyl tail introduces another critical factor: hydrophobic interactions and van der Waals forces.

This combination of strong, specific hydrogen bonds and weaker, non-specific hydrophobic interactions drives the assembly of these molecules into complex, hierarchical structures like micelles, liquid crystals, or organogels. The final structure is a result of the delicate balance between the headgroup's tendency to form planar hydrogen-bonded sheets and the tail's tendency to pack in a space-filling manner. This makes the compound a powerful tool for bottom-up fabrication of nanomaterials. The 1,3,5-triazine core has been widely used as a building block for constructing discrete oligomers and dendrimers with distinct molecular recognition and self-assembly characteristics. researchgate.netrsc.org

| Interaction Type | Participating Moiety | Resulting Supramolecular Assembly | Reference |

|---|---|---|---|

| N-H···N Hydrogen Bonding | 2,4-Diamine-1,3,5-triazine | Planar tapes, ribbons, rosette networks | chim.itrsc.org |

| Van der Waals Forces / Hydrophobic Interactions | Pentadecyl Chain | Alkyl chain packing, phase separation | General Chemical Principles |

| Combined Interactions | Entire Molecule | Liquid crystals, organogels, micelles, vesicles | researchgate.netrsc.org |

Structure Property Relationships in 6 Pentadecyl 1,3,5 Triazine 2,4 Diamine Based Systems

Correlating Pentadecyl Chain Structure with Material Performance

The long C15 alkyl (pentadecyl) chain in 6-pentadecyl-1,3,5-triazine-2,4-diamine is a dominant factor in defining the material's performance characteristics. This lengthy hydrocarbon tail imparts significant hydrophobicity to the molecule, influencing its solubility, thermal properties, and capacity for self-assembly into ordered structures.

The length of the alkyl chain in 6-alkyl-1,3,5-triazine-2,4-diamine derivatives has a direct impact on their physical properties. Generally, as the alkyl chain length increases, the melting point and boiling point also tend to increase due to stronger van der Waals forces between the molecules. This trend is expected to hold for this compound, suggesting it would be a solid at room temperature with a relatively high melting point compared to its shorter-chain analogs.

The pentadecyl chain also plays a critical role in the self-assembly of these molecules. In appropriate solvents or upon cooling from a melt, the amphiphilic nature of this compound can drive the formation of supramolecular structures such as micelles, liquid crystals, or well-defined layers in the solid state. The long alkyl chains can interdigitate or align, leading to ordered domains that are stabilized by both hydrophobic interactions and hydrogen bonding between the triazine head groups. For instance, studies on similar long-chain triazine derivatives have shown the formation of lamellar or columnar liquid crystalline phases.

Furthermore, the thermal stability of materials derived from this compound is enhanced by the presence of the long alkyl chain. Research on related triazine-based polymers has indicated that the incorporation of a C15 unsaturated alkyl chain can significantly improve thermal stability. This is attributed to the increased molecular weight and the potential for cross-linking reactions at elevated temperatures.

The solubility of this compound is dictated by its dual chemical nature. While the polar triazine-diamine head is capable of hydrogen bonding and may show some affinity for polar solvents, the long, nonpolar pentadecyl tail dominates, making the compound largely soluble in nonpolar organic solvents and insoluble in water. This solubility profile is critical for its processing and application in various material systems.

| Property | Influence of Pentadecyl (C15) Chain | Underlying Mechanism |

|---|---|---|

| Melting Point | Relatively high compared to shorter-chain analogs | Increased van der Waals forces |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water | Dominant hydrophobic character of the long alkyl chain |

| Self-Assembly | Tendency to form ordered structures (e.g., liquid crystals, lamellar phases) | Amphiphilic nature driving segregation of polar and nonpolar moieties |

| Thermal Stability | Enhanced thermal stability | Higher molecular weight and potential for intermolecular interactions |

Influence of Triazine Core Substitutions on Macroscopic Properties

The macroscopic properties of materials based on this compound can be further tuned by chemical modifications to the triazine core, specifically by introducing substituents on the amino groups. These substitutions can alter the hydrogen-bonding capabilities, steric hindrance, and electronic nature of the head group, thereby influencing the material's self-assembly, thermal stability, and solubility.

Substitution on the exocyclic amino groups of the triazine ring can have a profound effect on the hydrogen-bonding network. Replacing the hydrogen atoms of the amino groups with alkyl or aryl groups will reduce the number of hydrogen bond donors. This disruption of the hydrogen-bonding network can lower the melting point and alter the self-assembly behavior. For example, N,N'-dialkyl substitution might prevent the formation of the extensive hydrogen-bonded sheets or ribbons observed in the unsubstituted parent compound, potentially leading to materials with lower viscosity or different liquid crystalline phases.

The introduction of bulky substituents on the amino groups can also introduce steric hindrance that affects the packing of the molecules in the solid state or in self-assembled structures. This can disrupt the ordered arrangement of the pentadecyl chains and the triazine cores, leading to a decrease in crystallinity and a potential shift in the type of liquid crystalline phase formed.

| Substitution on Amino Groups | Predicted Effect on Melting Point | Predicted Effect on Solubility in Nonpolar Solvents | Predicted Effect on Self-Assembly |

|---|---|---|---|

| N-alkylation (e.g., methyl, ethyl) | Decrease | Increase | Disruption of hydrogen-bonding network, potential for different liquid crystal phases |

| N-arylation (e.g., phenyl) | Variable (depends on steric and electronic effects) | Variable | Potential for π-π stacking interactions, leading to different ordered structures |

| N-acylation | Increase | Decrease | Introduction of additional hydrogen bond acceptors, potentially strengthening intermolecular interactions |

Rational Design Principles for Targeted Material Attributes

The structure-property relationships discussed in the preceding sections provide a foundation for the rational design of materials based on this compound with specific, targeted attributes. By strategically modifying the molecular structure, it is possible to tailor the macroscopic properties of the resulting materials.

For High-Temperature Applications: To design materials with enhanced thermal stability, one could focus on increasing the molecular weight and introducing moieties that promote strong intermolecular interactions. This could involve synthesizing polymers or oligomers of this compound. Additionally, introducing substituents on the amino groups that can undergo cross-linking at elevated temperatures would lead to a more robust network structure with improved thermal resistance.

For Liquid Crystalline Materials: The design of liquid crystalline materials hinges on achieving a delicate balance between the immiscible polar and nonpolar segments of the molecule. For this compound, the existing amphiphilicity is a good starting point. To promote specific liquid crystalline phases, one could systematically vary the length of the alkyl chain. For instance, slightly shorter or longer alkyl chains might favor different mesophases. Furthermore, introducing lateral substituents on the triazine ring or the pentadecyl chain could disrupt the packing and lead to the formation of lower-symmetry liquid crystal phases.

For Functional Thin Films and Coatings: For applications requiring the formation of thin films or coatings, solubility and self-assembly at interfaces are key. The inherent amphiphilicity of this compound makes it a candidate for forming Langmuir-Blodgett films or self-assembled monolayers. To enhance film-forming properties and adhesion to specific substrates, the amino groups of the triazine core could be functionalized with groups that can interact with the substrate surface, for example, through covalent bonding or strong polar interactions.

Investigation of Biological Interactions and Molecular Recognition of the 1,3,5 Triazine Scaffold Fundamental Research Focus

Enzyme Inhibition and Receptor Binding Studies

The 1,3,5-triazine (B166579) scaffold is a frequent component of molecules designed to inhibit various enzymes and bind to specific receptors. The 2,4-diamino substitution pattern is particularly important as it allows for the formation of multiple hydrogen bonds, mimicking the interactions of endogenous ligands with their biological targets.

Derivatives of 2,4-diamino-1,3,5-triazine have been shown to exhibit inhibitory activity against a wide array of enzymes, including but not limited to protein kinases, acetylcholinesterase (AChE), and β-secretase (BACE1). For instance, certain 6-aryl-2,4-diamino-1,3,5-triazines have demonstrated inhibitory effects on PIM1 kinase, a target in cancer therapy. ijpras.com The nitrogen atoms of the triazine ring and the exocyclic amino groups can act as hydrogen bond acceptors and donors, respectively, which is a key feature for binding within the ATP-binding pocket of kinases.

In the context of receptor binding, 1,3,5-triazine derivatives have been developed as ligands for various receptors, including adenosine (B11128) receptors and serotonin (B10506) (5-HT) receptors. mdpi.comnih.gov The nature of the substituent at the 6-position of the triazine ring plays a crucial role in determining the selectivity and affinity of the ligand for a particular receptor subtype. For example, modifications to the substituents on the triazine core can alter the selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). nih.gov Furthermore, some 1,3,5-triazine derivatives have been found to modulate estrogen receptors (ERα and ERβ). mdpi.com

Table 1: Examples of Biological Targets for Various 1,3,5-Triazine Derivatives

Scaffold Utility in Designing Molecules for Biological Research

The 1,3,5-triazine scaffold is exceptionally useful for designing molecules for biological research due to its rigid, planar structure and the ability to introduce up to three substituents with precise spatial orientation. This allows for the systematic exploration of the chemical space around the core structure to optimize interactions with a biological target. The synthesis of substituted 1,3,5-triazines is often straightforward, allowing for the generation of large libraries of compounds for high-throughput screening. nih.gov

The 2,4-diamino-1,3,5-triazine core provides a reliable hydrogen bonding pattern that can be exploited in the design of enzyme inhibitors and receptor ligands. The substituent at the 6-position can be readily modified to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to introduce specific functionalities for targeting particular biological molecules. nih.gov

For 6-Pentadecyl-1,3,5-triazine-2,4-diamine, the long alkyl chain represents a significant modification that would drastically increase its lipophilicity. In the design of molecules for biological research, such a feature could be exploited to:

Target proteins that have deep, hydrophobic binding pockets.

Enhance membrane permeability or promote association with cellular membranes.

Serve as a lipid anchor for targeted delivery of the pharmacophore to specific cellular compartments.

Investigate the effects of lipophilicity on the activity and selectivity of the 2,4-diamino-1,3,5-triazine pharmacophore.

The versatility of the 1,3,5-triazine scaffold allows for its use in the creation of hybrid molecules, where the triazine core is linked to other pharmacophores to create multi-target-directed ligands. nih.gov This approach is particularly valuable in the study of complex diseases where multiple biological pathways are implicated.

Mechanistic Insights into Biological System Interactions

The biological activity of 2,4-diamino-1,3,5-triazine derivatives is fundamentally linked to their ability to form specific non-covalent interactions with their biological targets. The primary mechanism of interaction is through hydrogen bonding, facilitated by the two amino groups and the ring nitrogen atoms. This hydrogen bonding pattern can mimic that of a purine (B94841) or pyrimidine (B1678525) base, allowing these compounds to interact with enzymes that process nucleic acids or their building blocks.

The aromatic nature of the triazine ring also allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. These interactions can contribute significantly to the binding affinity and orientation of the molecule within the active site.

In the case of this compound, the long, flexible pentadecyl chain would introduce a strong hydrophobic component to its interactions. The likely mechanistic insights for this specific molecule would include:

Hydrophobic Interactions: The pentadecyl chain would preferentially interact with hydrophobic regions of a protein or could embed itself within the lipid bilayer of a cell membrane. This could be a key determinant of its biological target and mechanism of action.

Self-Assembly: Molecules with a polar head group and a long hydrophobic tail, like this compound, have the potential to self-assemble into supramolecular structures such as micelles or layers, which could influence their bioavailability and interaction with biological systems. The self-association of 2,4-diamino-1,3,5-triazine derivatives through hydrogen bonding is a known phenomenon. researchgate.netrsc.org

Future Research Trajectories and Emerging Paradigms for 6 Pentadecyl 1,3,5 Triazine 2,4 Diamine

Exploration of Novel Synthetic Pathways

The synthesis of 2,4-diamino-1,3,5-triazine derivatives has traditionally involved methods that can be time-consuming and require significant solvent use. researchgate.net Future research will likely focus on developing more efficient and environmentally sustainable synthetic protocols for 6-Pentadecyl-1,3,5-triazine-2,4-diamine and its analogues. Green chemistry principles are paramount in this endeavor.

Microwave-assisted synthesis has emerged as a powerful tool for preparing 1,3,5-triazine (B166579) derivatives, drastically reducing reaction times from hours to minutes and minimizing the need for solvents. researchgate.netchim.itnih.govrsc.org Another promising avenue is the use of ultrasound-assisted methods, which have been shown to efficiently promote the synthesis of triazine derivatives, sometimes in aqueous media, further enhancing the sustainability of the process. mdpi.com

Future synthetic explorations should focus on optimizing these green methodologies for long-chain alkyl triazines. The reaction of dicyandiamide (B1669379) with the corresponding long-chain nitrile under microwave irradiation or sonication presents a promising and atom-economical route. researchgate.netrsc.org Research could systematically investigate the effects of different catalysts, solvent-free conditions, and energy inputs to maximize yield and purity, thereby creating a scalable and environmentally friendly production pathway.

| Methodology | Typical Reaction Time | Solvent Usage | Key Advantages | References |

|---|---|---|---|---|

| Conventional Heating | 5 - 24 hours | High | Well-established procedures | researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | 10 - 35 minutes | Low to None | Rapid heating, increased yields, cleaner reactions | researchgate.netchim.itnih.gov |

| Ultrasound-Assisted Synthesis | 30 - 60 minutes | Low (can use aqueous media) | Energy efficient, enhanced reaction rates, sustainable | mdpi.com |

Integration with Emerging Advanced Material Technologies

The amphiphilic nature of this compound makes it an excellent candidate for integration into advanced materials. The 1,3,5-triazine ring is a versatile fragment capable of participating in various intermolecular interactions, particularly self-assembly via multiple N–H---N hydrogen bonds. researchgate.netchim.it This self-assembly behavior is critical for the bottom-up fabrication of novel functional materials.

Future research should explore its application in areas such as:

Functional Coatings: The long pentadecyl tail could provide hydrophobicity and lubricity, while the triazine head could ensure strong adhesion to polar substrates. This could lead to the development of self-healing, anti-corrosion, or anti-fouling surfaces.

Supramolecular Polymers: The defined hydrogen bonding motifs of the diamino-triazine unit can be exploited to form well-ordered, one-dimensional or two-dimensional supramolecular structures like ribbons or sheets. chim.it These materials could have applications in nanotechnology and electronics.

Liquid Crystals: The rod-like structure of the molecule suggests potential for liquid crystalline behavior. By modifying the alkyl chain length or introducing other functional groups, it may be possible to design novel thermotropic or lyotropic liquid crystals for display technologies or sensors.

Nanostructured Materials: The self-assembly properties could be harnessed to create templates for the synthesis of inorganic nanostructures or to form ordered organic-inorganic hybrid materials with unique optical or electronic properties.

| Emerging Technology | Key Molecular Property | Potential Functionality |

|---|---|---|

| Functional Surface Coatings | Amphiphilicity, Adhesion of Triazine Ring | Corrosion inhibition, Hydrophobicity, Lubrication |

| Supramolecular Polymers | Directional Hydrogen Bonding | Nanofabrication, Molecular Electronics |

| Liquid Crystals | Anisotropic Molecular Shape (Rod-like) | Optical Switching, Sensors, Displays |

| Organic-Inorganic Hybrids | Self-Assembly and Templating | Catalysis, Advanced Optics, Photovoltaics |

Synergistic Approaches between Experimental and Computational Methodologies

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential. This paradigm allows for a deeper understanding of structure-property relationships and can guide experimental efforts, saving time and resources.

Computational methods like Density Functional Theory (DFT) can be used to predict molecular properties such as electronic structure, reactivity, and intermolecular interaction energies. nih.gov Molecular dynamics (MD) simulations can model the self-assembly process in different environments, predicting the morphology of aggregates or the stability of a surface coating. researchgate.net

A proposed workflow would involve:

Computational Prediction: Use DFT and MD to model the adsorption of the molecule on various surfaces (e.g., metal, polymer) or its self-assembly in solution. This can predict binding energies, optimal packing arrangements, and resulting material properties.

Targeted Synthesis: Synthesize this compound and its derivatives based on promising computational leads.

Experimental Validation: Characterize the synthesized materials using techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and electrochemical methods (e.g., for corrosion studies) to validate the computational predictions. nih.govdergipark.org.tr

Iterative Refinement: Feed the experimental results back into the computational models to refine them, leading to a cycle of continuous improvement and more accurate predictions for the next generation of materials.

| Phase | Methodology | Objective | References |

|---|---|---|---|

| 1. Prediction | Density Functional Theory (DFT), Molecular Dynamics (MD) | Predict adsorption behavior, self-assembly, and electronic properties. | nih.govresearchgate.net |

| 2. Synthesis | Green Synthetic Chemistry (e.g., Microwave, Sonication) | Create target molecules and derivatives efficiently. | chim.itmdpi.com |

| 3. Validation | SEM, AFM, Electrochemical Impedance Spectroscopy (EIS) | Characterize material structure and performance (e.g., surface coverage, inhibition efficiency). | nih.govdergipark.org.tr |

| 4. Refinement | Iterative Feedback Loop | Improve model accuracy for designing new molecules with enhanced properties. |

Development of High-Throughput Screening for Material Discovery

To fully explore the chemical space around the this compound scaffold, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new materials with desired properties. scienceintheclassroom.org

Future research should focus on miniaturizing and automating the synthesis and testing processes. Nanomole-scale reaction screening, for instance, allows for the evaluation of numerous reaction conditions or structural variations with minimal consumption of precious starting materials. scienceintheclassroom.org Libraries of triazine derivatives could be generated by varying the alkyl chain (R-group) at the 6-position or by modifying the amino groups at the 2- and 4-positions.

The screening process itself can be accelerated using automated analytical techniques. For example, a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry-based platform could be adapted for the rapid analysis of reaction products or for screening how different derivatives interact with a target substrate. nih.gov For material properties, automated microscopy or contact angle goniometry could screen for surface properties like wettability across a library of compounds arrayed on a surface. This approach moves beyond the traditional one-molecule-at-a-time research model and embraces a data-driven paradigm for materials discovery.

| HTS Component | Technique/Approach | Purpose | References |

|---|---|---|---|

| Library Synthesis | Nanomole-scale parallel synthesis | Rapidly generate a diverse library of triazine derivatives. | scienceintheclassroom.org |

| Property Screening | Automated contact angle measurement | Screen for hydrophobicity/hydrophilicity of surface coatings. | |

| Interaction Screening | Encapsulated Nanodroplet Crystallisation (ENaCt) | Discover novel co-crystals and multi-component materials. | rsc.org |

| Reaction Analysis | MALDI-TOF Mass Spectrometry | Rapidly confirm product formation and screen for binding interactions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-pentadecyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via microwave-assisted one-pot reactions using cyanoguanidine, aldehydes, and amines, optimized for regioselectivity. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., HCl or Lewis acids). Yield optimization requires factorial design (e.g., 2³ factorial experiments) to assess interactions between variables .

- Table 1 : Example reaction parameters from analogs:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | ±15% efficiency |

| Solvent (DMF) | 0.5–1.0 M | Polarity-driven |

| Catalyst (HCl) | 0.1–0.3 eq | Accelerates cyclization |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use XRD (for crystallinity), NMR (¹H/¹³C for substituent confirmation), and HPLC-MS (purity >95%). For lipophilic side chains (e.g., pentadecyl), MALDI-TOF or GC-MS may resolve solubility challenges .

Q. How do structural modifications (e.g., alkyl chain length) affect biological activity?

- Methodological Answer : Structure–activity relationships (SAR) for triazine analogs show antimicrobial activity peaks at C11–C15 alkyl chains due to lipid bilayer penetration. Replace pentadecyl with shorter chains (C8–C10) to test hydrophobicity thresholds via radial diffusion assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of triazine derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets (e.g., bacterial dihydrofolate reductase). Conflicting data may arise from assay variability (e.g., broth microdilution vs. agar dilution). Validate using consensus scoring and free-energy perturbation (FEP) calculations .

Q. What experimental designs optimize reaction scalability while minimizing byproducts?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD) to model non-linear relationships. For example, optimize stirring rate (200–600 rpm) and reactant stoichiometry (1:1.2–1:1.5) to reduce dimerization byproducts .

Q. How do heterogeneous vs. homogeneous catalysis systems impact triazine derivative synthesis?

- Methodological Answer : Homogeneous catalysts (e.g., HCl) enhance reaction rates but complicate purification. Heterogeneous alternatives (e.g., zeolite-supported acids) improve recyclability but require longer reaction times. Compare turnover numbers (TON) and activation energies via Arrhenius plots .

Q. What strategies integrate experimental and computational data for mechanistic studies?

- Methodological Answer : Use density functional theory (DFT) to model transition states, validated by kinetic isotope effects (KIE) and in situ IR spectroscopy. For example, simulate nucleophilic aromatic substitution pathways in triazine core formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial IC₅₀ values for triazine analogs?

- Methodological Answer : Standardize assay protocols (CLSI guidelines) and control for solvent effects (DMSO ≤1% v/v). Cross-validate with checkerboard assays to rule out synergism/antagonism with media components. Meta-analysis of logP vs. activity plots may clarify hydrophobicity-driven variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.